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molecular formula C7H12BrClO B8726248 7-bromoheptanoyl Chloride

7-bromoheptanoyl Chloride

Cat. No. B8726248
M. Wt: 227.52 g/mol
InChI Key: ITVRBQPTSLQOKK-UHFFFAOYSA-N
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Patent
US08980909B2

Procedure details

to a suspension of 7-bromoheptanoic acid (1.7 g, 8.13 mmol) obtained above in CH2Cl2 (30 mL) were added oxalylchloride (2.13 mL, 24.39 mmol) and a catalytic amount of DMF. The mixture was stirred overnight at room temperature. The solvent was removed by evaporation in vacuo to give 1.84 g (100%) of the 7-bromoheptanoyl chloride as a yellow solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=O.C(Cl)(=O)C([Cl:14])=O.CN(C=O)C>C(Cl)Cl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([Cl:14])=[O:10]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
BrCCCCCCC(=O)O
Step Two
Name
Quantity
2.13 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCCCCCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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